molecular formula C20H15F4N3O3 B4518507 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B4518507
M. Wt: 421.3 g/mol
InChI Key: IRRXTXUXQLLCAR-UHFFFAOYSA-N
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Description

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, substituted with fluoro, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Scientific Research Applications

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-fluoro-4-methoxybenzaldehyde and 4-(trifluoromethyl)aniline. The synthetic route may involve the following steps:

    Condensation Reaction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde reacts with hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.

    Acylation: The pyridazinone intermediate is then acylated with 4-(trifluoromethyl)phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 2-(3-(2-fluoro-4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide.

    Substitution: Formation of derivatives with different functional groups replacing the fluoro or methoxy groups.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
  • 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The unique combination of fluoro, methoxy, and trifluoromethyl groups in 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide contributes to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O3/c1-30-14-6-7-15(16(21)10-14)17-8-9-19(29)27(26-17)11-18(28)25-13-4-2-12(3-5-13)20(22,23)24/h2-10H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRXTXUXQLLCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 4
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2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 5
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Reactant of Route 5
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 6
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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